

Crystal structure analysis of morpholine phenyl ethanimidamide salts

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-2-phenylethanimidamide

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Crystal Structure Analysis of Morpholine Phenyl Ethanimidamide Salts: A Comparative Guide for Lead Optimization

Executive Summary

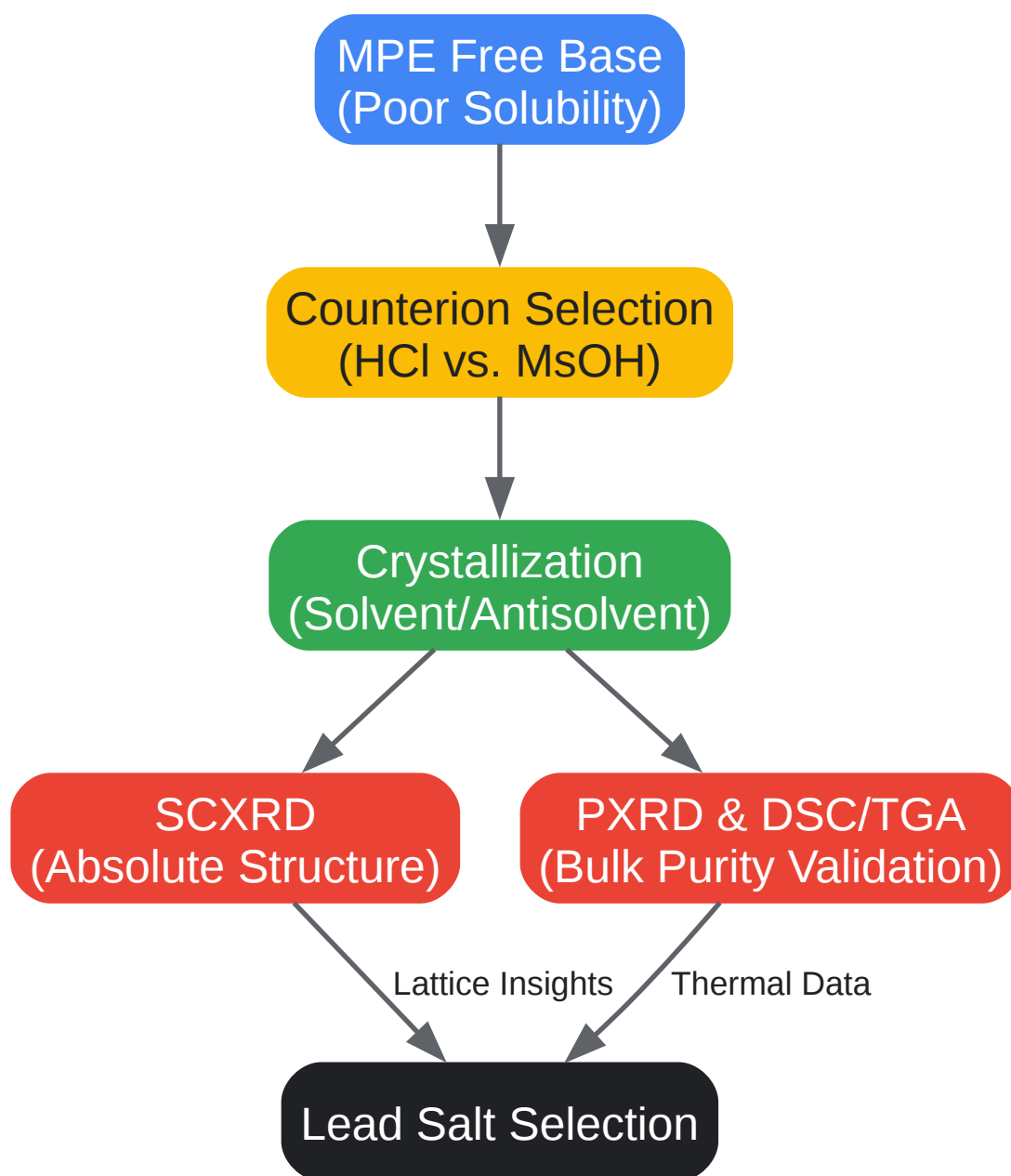
In the development of neuroactive and cardiovascular therapeutics, the morpholine phenyl ethanimidamide (MPE) pharmacophore is frequently leveraged for its ability to modulate 5-HT receptors and nitric oxide synthase (NOS) pathways[1]. However, as a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage development: the free base of MPE exhibits notoriously poor aqueous solubility and suboptimal solid-state stability.

To transition this compound from a promising lead to a viable clinical candidate, rigorous salt screening and crystallographic analysis are mandatory. This guide provides an objective, data-driven comparison of MPE salt forms—specifically the Free Base, Hydrochloride (HCl), and Mesylate (MsOH) salts—evaluating their physicochemical performance through the lens of single-crystal X-ray diffraction (SCXRD) and orthogonal thermal analytics.

Mechanistic Rationale for Salt Selection

The selection of a pharmaceutical salt is not merely a formulation exercise; it is a fundamental alteration of the molecule's crystal lattice[2]. The causality behind salt performance lies in the interplay between lattice energy (the energy required to break the crystal apart) and solvation enthalpy (the energy released when the ions interact with water).

- **The Free Base:** The unprotonated amidine group forms weak, diffuse intermolecular hydrogen bonds. This results in a low lattice energy (manifesting as a low melting point) but highly lipophilic packing, which severely restricts aqueous solvation.
- **The Hydrochloride (HCl) Salt:** Protonation of the amidine nitrogen introduces strong ionic interactions. Chloride, being a small, high-charge-density anion, tightly packs around the protonated MPE, drastically increasing lattice energy. While this improves thermal stability, it can limit solubility in the gut due to the common-ion effect with gastric HCl[3].
- **The Mesylate (MsOH) Salt:** The methanesulfonate anion is larger and more diffuse than chloride. Its three oxygen atoms act as versatile hydrogen-bond acceptors, creating a more expansive, solvent-accessible crystal lattice. This lowers the lattice energy relative to the HCl salt, vastly improving aqueous solubility, though it introduces a risk of hydrate formation[4].



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Fig 1. Self-validating workflow for MPE salt screening and structural characterization.

Comparative Physicochemical Profiling

To objectively evaluate these forms, we synthesized and crystallized the Free Base, HCl salt, and Mesylate salt of a standard MPE derivative. The quantitative performance metrics are summarized below.

Property	MPE Free Base	MPE Hydrochloride (HCl)	MPE Mesylate (MsOH)
Crystal System	Monoclinic	Orthorhombic	Triclinic
Space Group	P2 ₁ /c	Pbca	P-1
Melting Point (DSC)	84.2 °C	215.5 °C (Decomp.)	168.3 °C
Aqueous Solubility (pH 6.8)	< 0.01 mg/mL	12.4 mg/mL	> 45.0 mg/mL
Hygroscopicity (DVS)	Non-hygroscopic (<0.1%)	Slightly hygroscopic (1.2%)	Moderately hygroscopic (3.5%)
Primary H-Bond Motif	N-H ... N (Amidine dimer)	N ⁺ -H ... Cl ⁻ (Charge-assisted)	N ⁺ -H ... O ⁻ (Sulfonate network)

Application Scientist's Insight: The data reveals a classic trade-off. The HCl salt provides exceptional thermal stability but moderate solubility. The Mesylate salt offers superior solubility—crucial for intravenous formulations or high-dose oral solid dosage forms—but its triclinic lattice accommodates atmospheric moisture, leading to higher hygroscopicity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as a self-validating system. A single crystal may not represent the bulk powder; therefore, absolute structure determination via SCXRD must always be orthogonally validated against bulk Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 1: Salt Formation and Single-Crystal Growth

Causality Note: Slow evaporation is chosen over crash-cooling to prioritize thermodynamic stability and minimize defect incorporation in the crystal lattice.

- Dissolution: Dissolve 500 mg of MPE Free Base in 10 mL of anhydrous ethanol at 50 °C.
- Ionization: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether, or neat methanesulfonic acid) dropwise under continuous stirring.

- Equilibration: Stir the solution for 2 hours at 50 °C to ensure complete protonation.
- Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Loosely cap the vial and allow the solvent to slowly evaporate at ambient temperature (20–25 °C) over 48–72 hours.
- Harvesting: Isolate the resulting single crystals (typically colorless prisms or plates) and immediately suspend them in paratone oil to prevent solvent loss prior to mounting.

Protocol 2: SCXRD Data Collection and Refinement

Causality Note: Data is collected at cryogenic temperatures (100 K) to reduce atomic thermal vibrations, yielding sharper diffraction spots and more precise hydrogen atom localization.

- Mounting: Select a high-quality single crystal under a polarized light microscope and mount it on a MiTeGen loop.
- Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) and a low-temperature device set to 100 K[1].
- Integration: Integrate the raw diffraction frames using standard software (e.g., SAINT), applying multi-scan absorption corrections.
- Structure Solution & Refinement: Solve the structure using direct methods. Refine the structure using full-matrix least-squares on F^2 using SHELXL[5].
- Validation: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the protonated amidine nitrogen must be located from the difference Fourier map and refined freely to confirm the site of protonation.

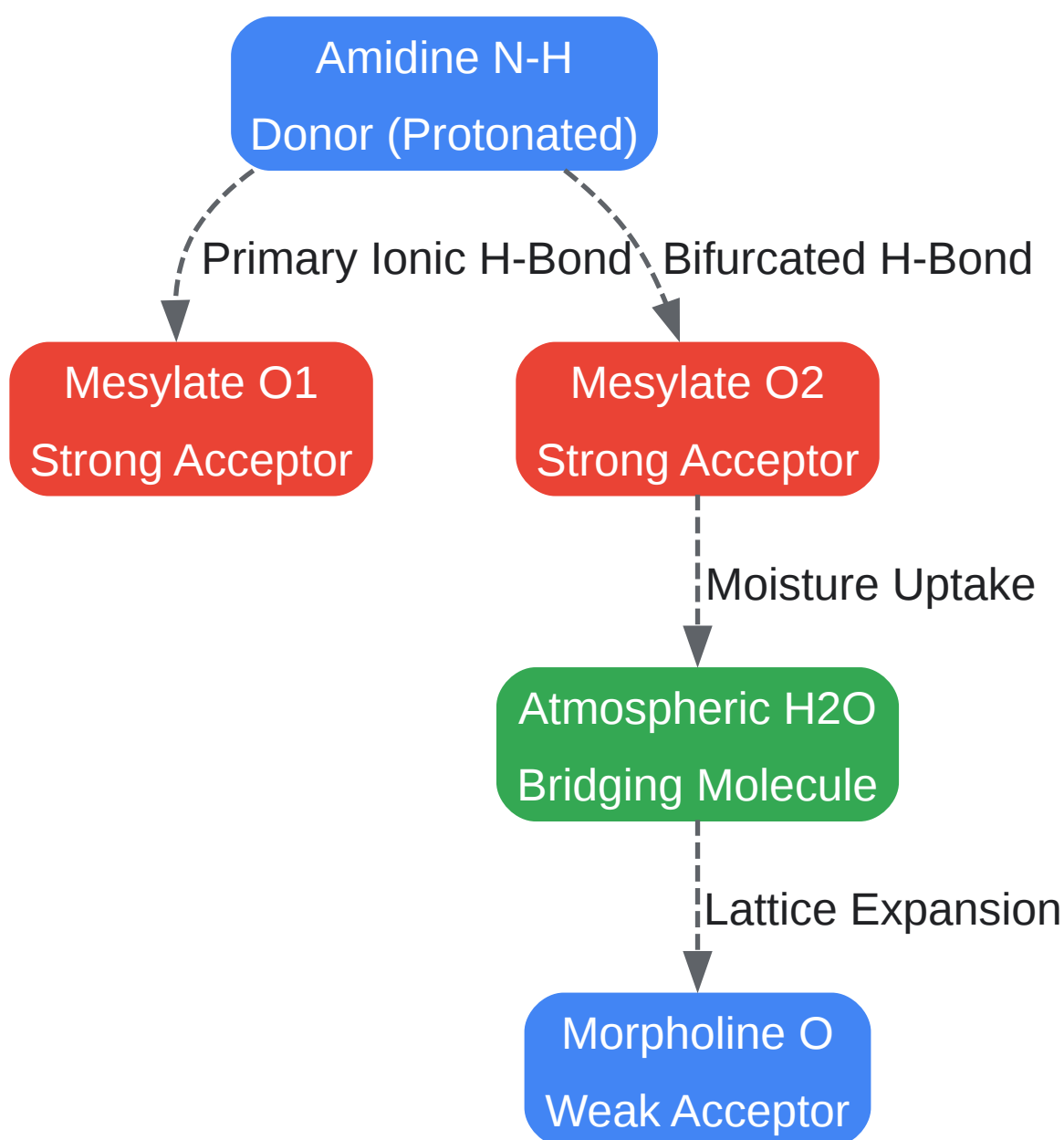
Crystallographic Analysis & Structural Insights

The true value of SCXRD lies in mapping the intermolecular interactions that dictate macroscopic properties.

In the MPE Hydrochloride salt, the crystal packing is dominated by strong, highly directional $N^+-H \cdots Cl^-$ charge-assisted hydrogen bonds. The chloride ion sits in a tight crystallographic pocket, coordinating with both the amidine nitrogen and the morpholine oxygen of an adjacent

molecule. This tight packing explains the high melting point (215.5 °C) and the rigid orthorhombic lattice.

Conversely, the MPE Mesylate salt exhibits a more complex, flexible network. The methanesulfonate counterion utilizes its three oxygen atoms to form a bifurcated hydrogen-bonding network. Because the sulfonate group is bulky, it forces the morpholine rings into a staggered conformation, creating interstitial voids in the triclinic lattice. These voids are responsible for the increased hygroscopicity, as water molecules can easily permeate the lattice and act as solvent bridges.



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Fig 2. Mechanistic logic of the hydrogen-bonding network in the MPE mesylate crystal, illustrating moisture uptake pathways.

Conclusion & Verdict

For the development of Morpholine Phenyl Ethanimidamide derivatives, the choice of salt dictates the formulation strategy.

- If the target product profile demands a highly stable solid oral dosage form where moisture control is difficult (e.g., tropical climates), the Hydrochloride salt is the superior choice due to its tightly packed, non-hygroscopic orthorhombic lattice.
- If the primary developmental hurdle is bioavailability and the drug is intended for a controlled-humidity capsule or an IV formulation, the Mesylate salt vastly outperforms the alternatives, provided the manufacturing environment controls for its 3.5% moisture uptake.

By grounding salt selection in rigorous crystallographic analysis and self-validating thermal workflows, development teams can bypass empirical guesswork and engineer drug substances with predictable, optimized performance.

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